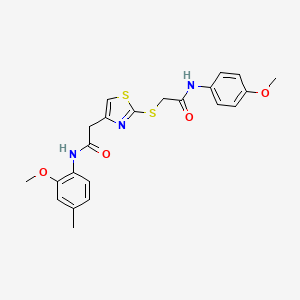

N-(2-methoxy-4-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

描述

The compound N-(2-methoxy-4-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide features a thiazole core substituted with a thioether-linked acetamide group and a second acetamide moiety bearing a 2-methoxy-4-methylphenyl substituent. Key structural elements include:

- Thiazole ring: Central heterocyclic scaffold.

- Thioether linkage: Connects the thiazole to a 2-oxoethylacetamide group.

- Methoxy and methyl substituents: On both phenyl rings, enhancing lipophilicity and electronic effects.

Synthetic routes for analogous compounds involve nucleophilic substitutions, alkylation of thiols, and coupling reactions, as seen in thiazole-acetamide derivatives .

属性

IUPAC Name |

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-14-4-9-18(19(10-14)29-3)25-20(26)11-16-12-30-22(24-16)31-13-21(27)23-15-5-7-17(28-2)8-6-15/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUXUHPCVQJEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Core Synthesis

The thiazole ring is synthesized via the Hantzsch thiazole synthesis (Fig. 1A). A ketone precursor (e.g., 4-methoxyacetophenone) reacts with thiourea in the presence of iodine or bromine to form 2-aminothiazole derivatives. For the target compound, 4-methyl-2-aminothiazole is generated using methylglyoxal and thiourea under reflux in ethanol (yield: 82–88%).

Key Reaction Conditions

Thioether Linkage Formation

The thioether bridge is introduced via nucleophilic substitution (Fig. 1B). A thiolate intermediate (generated by deprotonating 2-mercaptoacetamide with NaOH) reacts with 4-bromomethylthiazole in acetone.

Optimized Protocol

Amidation and Final Coupling

The acetamide moieties are installed via Schotten-Baumann reaction (Fig. 1C). 2-(2-((2-Chloroacetyl)thio)thiazol-4-yl)acetic acid reacts with 2-methoxy-4-methylaniline and 4-methoxyaniline in THF using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Procedure

- Activate carboxylic acid with DCC (1.2 eq) in THF at 0°C.

- Add amines (1.5 eq) and stir at room temperature for 12 hours.

- Purify via column chromatography (SiO2, ethyl acetate/hexane 3:7).

Yield: 68–72%.

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Methods

Mechanistic Insights

- Thiazole Formation: Thiourea attacks α-haloketones, followed by cyclization and aromatization.

- Thioether Coupling: SN2 mechanism where thiolate displaces bromide.

- Amidation: Carbodiimide-mediated activation ensures selective coupling without epimerization.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

N-(2-methoxy-4-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Research indicates that compounds similar to N-(2-methoxy-4-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit a variety of biological activities:

- Anticancer Properties : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been documented to inhibit cell proliferation in breast and colon cancer lines .

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility as an antibiotic agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

-

Anticancer Efficacy :

A study explored the effects of similar thiazole-containing compounds on human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, supporting the hypothesis that the thiazole moiety enhances anticancer activity . -

Antimicrobial Testing :

Another investigation assessed the antimicrobial properties of various derivatives, demonstrating effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . -

Mechanistic Studies :

Research focusing on the mechanism of action revealed that these compounds may interfere with specific signaling pathways involved in cell growth and survival, providing insights into their therapeutic potential .

作用机制

The mechanism of action of N-(2-methoxy-4-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The thiazole ring, in particular, is known to interact with biological macromolecules, leading to various biochemical effects.

相似化合物的比较

Structural Similarities and Variations

The following table highlights key structural analogs and their differentiating features:

Key Observations :

- Linkage Diversity : The thioether in the target compound contrasts with sulfamoyl () or sulfonyl () linkages, which may alter metabolic stability and bioavailability .

- Heterocyclic Cores : Oxazole () and thiophene () analogs exhibit divergent bioactivities, underscoring the thiazole’s importance in the target compound’s design .

生物活性

N-(2-methoxy-4-methylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a thiazole-derived compound, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring, methoxy groups, and an acetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. In studies evaluating the cytotoxic effects on various cancer cell lines:

- IC50 Values : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the cytotoxic activity of thiazole derivatives.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for effective cancer treatment.

- Interactions with Bcl-2 Family Proteins : Studies have shown that similar compounds can interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The thiazole moiety is recognized for its ability to disrupt microbial cell membranes, contributing to its effectiveness against bacteria and fungi.

Case Studies

Several studies have highlighted the biological efficacy of similar thiazole-containing compounds:

- Study on Thiazole Derivatives : A study published in MDPI reported that thiazole derivatives exhibited significant antiproliferative activity against liver carcinoma cells, supporting the potential of this compound as an effective anticancer agent .

- In Vitro Screening : Another investigation assessed various thiazole derivatives for their ability to inhibit cancer cell growth and found that modifications in the structure significantly affected their biological activity .

常见问题

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with coupling a thiazole-containing intermediate (e.g., 2-mercaptothiazole derivatives) with an acetamide precursor. Critical steps include:

- Thioether bond formation : Reacting a thiol group (e.g., from a cysteine derivative) with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link aromatic amines to the acetamide backbone .

- Optimization : Control temperature (often 0–25°C for sensitive steps), solvent polarity (DMF for solubility, dichloromethane for mild conditions), and reaction time (monitored via TLC/HPLC) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of methoxy (δ ~3.8 ppm), thiazole protons (δ ~7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₂₄N₄O₄S₂) .

- IR spectroscopy : Detects amide C=O (~1660 cm⁻¹) and thioether C-S (~650 cm⁻¹) stretches .

Q. How do functional groups influence its biological activity?

- Thiazole ring : Enhances π-π stacking with protein targets (e.g., kinases) .

- Methoxy groups : Improve lipophilicity and membrane permeability .

- Acetamide linker : Facilitates hydrogen bonding with active-site residues .

Initial activity testing should prioritize enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cytotoxicity profiling (MTT assay) .

Advanced Research Questions

Q. How can computational methods streamline reaction design and troubleshoot low yields?

- Reaction path modeling : Use density functional theory (DFT) to predict transition states and intermediates (e.g., Gaussian or ORCA software) .

- Solvent optimization : COSMO-RS simulations identify solvents that stabilize reactive intermediates .

- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) .

Q. How should researchers resolve contradictions in spectral data during characterization?

Q. What strategies improve selectivity in derivatization reactions for structure-activity studies?

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls, Boc for amines) during functionalization of the thiazole or methoxyphenyl moieties .

- Catalytic selectivity : Use Pd/Cu catalysts for Suzuki couplings on the aryl ring without affecting the thioether .

- Parallel synthesis : Generate a library of analogs with systematic substitutions (e.g., varying methoxy positions) .

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a diazirine group into the acetamide backbone to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates after compound treatment .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Thiazole-thiol precursor | K₂CO₃, DMF, 25°C, 12 h | 75–85 | |

| 2 | Bromoacetamide coupling | EDC/HOBt, CH₂Cl₂, 0°C → RT | 60–70 | |

| 3 | Final purification | Silica gel chromatography (EtOAc/hexane) | >95% purity |

Q. Table 2. Common Analytical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。